11-(Ethenesulfonyl)undec-10-EN-1-OL
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Overview
Description
11-(Ethenesulfonyl)undec-10-EN-1-OL is an organic compound characterized by the presence of an ethenesulfonyl group attached to an undec-10-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Ethenesulfonyl)undec-10-EN-1-OL typically involves the reaction of undec-10-en-1-ol with ethenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ethenesulfonyl group on the undec-10-en-1-ol backbone. The reaction is usually conducted at room temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
11-(Ethenesulfonyl)undec-10-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenesulfonyl group can be reduced to form sulfonyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of sulfonyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
11-(Ethenesulfonyl)undec-10-EN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11-(Ethenesulfonyl)undec-10-EN-1-OL involves its interaction with specific molecular targets and pathways. The ethenesulfonyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
10-Undecen-1-ol: A structurally similar compound with a hydroxyl group at the terminal position.
Undec-10-en-1-ol: Another similar compound with a double bond at the tenth carbon position.
Uniqueness
11-(Ethenesulfonyl)undec-10-EN-1-OL is unique due to the presence of the ethenesulfonyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
917836-99-8 |
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Molecular Formula |
C13H24O3S |
Molecular Weight |
260.39 g/mol |
IUPAC Name |
11-ethenylsulfonylundec-10-en-1-ol |
InChI |
InChI=1S/C13H24O3S/c1-2-17(15,16)13-11-9-7-5-3-4-6-8-10-12-14/h2,11,13-14H,1,3-10,12H2 |
InChI Key |
KSQCPPMSLIMNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C=CCCCCCCCCCO |
Origin of Product |
United States |
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